molecular formula C18H22N2O2 B1625958 (+)-Carazolol CAS No. 78859-34-4

(+)-Carazolol

Cat. No.: B1625958
CAS No.: 78859-34-4
M. Wt: 298.4 g/mol
InChI Key: BQXQGZPYHWWCEB-CYBMUJFWSA-N
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Description

(+)-Carazolol is a chiral beta-adrenergic receptor antagonist, commonly used in scientific research. It is known for its high affinity and selectivity towards beta-adrenergic receptors, making it a valuable tool in pharmacological studies. The compound is often utilized in the study of cardiovascular diseases and other conditions related to the adrenergic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Carazolol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the core structure: The initial step involves the formation of the indole core, which is achieved through a Fischer indole synthesis.

    Introduction of the side chain: The side chain is introduced via a nucleophilic substitution reaction, where an appropriate halide is reacted with the indole core.

    Resolution of enantiomers: The final step involves the resolution of the racemic mixture to obtain the desired (+)-enantiomer. This is often achieved through chiral chromatography or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow chemistry and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(+)-Carazolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, typically using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains or functional groups on the indole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

(+)-Carazolol is widely used in scientific research due to its high affinity for beta-adrenergic receptors. Some of its applications include:

    Pharmacological studies: Used to study the effects of beta-adrenergic receptor antagonism in cardiovascular diseases, hypertension, and other conditions.

    Biological research: Employed in the investigation of adrenergic signaling pathways and their role in various physiological processes.

    Medicinal chemistry: Utilized in the design and development of new beta-adrenergic receptor antagonists with improved efficacy and selectivity.

    Industrial applications: Used in the development of diagnostic tools and assays for beta-adrenergic receptor activity.

Mechanism of Action

(+)-Carazolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like norepinephrine and epinephrine. This inhibition leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling cascade.

Comparison with Similar Compounds

(+)-Carazolol is unique among beta-adrenergic receptor antagonists due to its high selectivity and affinity for beta-adrenergic receptors. Similar compounds include:

    Propranolol: A non-selective beta-adrenergic receptor antagonist with a broader range of effects.

    Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.

    Metoprolol: Another selective beta-1 adrenergic receptor antagonist, commonly used in the treatment of hypertension and angina.

Compared to these compounds, this compound offers a higher degree of selectivity and potency, making it a valuable tool in both research and clinical settings.

Properties

IUPAC Name

(2R)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78859-34-4
Record name Carazolol, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARAZOLOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWG53K908B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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